molecular formula C19H18N2O4 B375312 Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 282108-65-0

Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B375312
CAS RN: 282108-65-0
M. Wt: 338.4g/mol
InChI Key: UVNIIFMKAXUWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives have been synthesized using various methods. The modified Biginelli reaction, using microwave irradiation and catalyzed by TsOH under solvent-free conditions, has been utilized for high yield synthesis of related compounds (Chen, Liu, & Wang, 2012). Additionally, solvent-free synthesis methods using ionic liquid-mediated reactions have been reported, showcasing the efficiency and environmental benefits of such approaches (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

Structural and Conformational Studies

The crystal structures and conformational analyses of these compounds have been determined using X-ray diffraction (XRD) and quantum chemical calculations. Studies reveal that the heterocyclic ring in these compounds adopts a quasi-boat conformation, with the occurrence of C4-stereocenter causing the formation of both R- and S- enantiomers. The enantiomers are orientated to each other via hydrogen bonding, contributing to the formation of an enantio-syndio packing in the crystal structure (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).

Thermodynamic and Physical Properties

Thermodynamic Studies

The thermodynamic properties, including combustion energies and enthalpies of formation, have been extensively studied. These studies are crucial for understanding the stability and reactivity of the compounds. The results from differential thermal analysis have been used to calculate enthalpies of fusion, vaporization, and sublimation, thereby providing comprehensive insights into the thermal behavior of these compounds (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).

Density, Viscosity, and Ultrasonic Properties

Studies focusing on the density, viscosity, and ultrasonic properties of these compounds in various solutions have been conducted. These studies help in understanding the solute-solvent interactions and provide insights into molecular interactions in solutions. The acoustical properties derived from these studies are used to interpret various molecular interactions, significantly contributing to the understanding of the compound’s behavior in different solvents (Bajaj & Tekade, 2014).

properties

IUPAC Name

methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-16(18(22)24-2)17(21-19(23)20-12)13-7-6-10-15(11-13)25-14-8-4-3-5-9-14/h3-11,17H,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNIIFMKAXUWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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